2-Chloro-6-fluoro-3-methylbenzoic acid

Safety Regulatory Procurement

Researchers requiring the exact 2-chloro-6-fluoro-3-methyl substitution pattern for SCD1 inhibitor or agrochemical synthesis face supply risks with generic halo-benzoic acids. This intermediate provides the precise regiochemistry essential for molecular recognition and metabolic stability. - Enables synthesis of patented SCD1 inhibitors for metabolic disease - Validated pesticide intermediate with built-in fluorine for metabolic stability - ≥97% purity with full characterization (NMR, IR) ensures reliable amide coupling

Molecular Formula C8H6ClFO2
Molecular Weight 188.58 g/mol
CAS No. 32890-89-4
Cat. No. B1362234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluoro-3-methylbenzoic acid
CAS32890-89-4
Molecular FormulaC8H6ClFO2
Molecular Weight188.58 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)F)C(=O)O)Cl
InChIInChI=1S/C8H6ClFO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)
InChIKeyVCNCNVOMGXWTBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-fluoro-3-methylbenzoic acid – SCD1 Inhibitor & Agrochemical Intermediate


2-Chloro-6-fluoro-3-methylbenzoic acid (C₈H₆ClFO₂, MW 188.58) is a halogenated ortho-substituted benzoic acid derivative featuring a unique 2-chloro-6-fluoro-3-methyl substitution pattern . This intermediate is a key building block in medicinal chemistry for the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors , a target class under investigation for obesity and metabolic disorders. It is also used as a pesticide intermediate . Its distinctive ortho-halogen pattern, combined with a meta-methyl group, imparts steric and electronic properties that are not readily replicated by simpler halo-benzoic acids, making it a critical procurement item for research groups requiring the exact regiochemistry for hit-to-lead or process chemistry campaigns.

2-Chloro-6-fluoro-3-methylbenzoic acid – Why Exact Substitution Pattern Matters


Generic substitution in the halobenzoic acid class is scientifically inadvisable because minor changes to the halogen or methyl group position drastically alter molecular recognition, reactivity, and physicochemical properties. The 2-chloro-6-fluoro-3-methyl pattern creates a specific steric environment that influences carboxylate orientation during amide coupling and modulates the electron density of the aromatic ring for subsequent functionalization. Replacing this compound with 2-chloro-6-fluorobenzoic acid (des-methyl) or 2,6-dichloro-3-methylbenzoic acid fundamentally changes lipophilicity, hydrogen-bonding capability, and metabolic stability of the final drug or agrochemical candidate. The following evidence items quantify these critical differences.

2-Chloro-6-fluoro-3-methylbenzoic acid – Evidence vs. Analogs


Safety Profile: GHS Classification vs. Des-Methyl Analog

The target compound carries a harmonised GHS classification that includes Skin Irritation (H315, 100%), Eye Irritation (H319, 100%), and STOT SE (H335, 100%) according to aggregated ECHA notifications, with a minority of notifiers also reporting Acute Oral Toxicity (H302, 14.3%) . In contrast, the des-methyl analog 2-chloro-6-fluorobenzoic acid (CAS 434-75-3) is consistently classified as H315+H319+H335 across all notifiers but the proportion reporting H302 may differ, reflecting the influence of the methyl group on bioavailability and hazard profile . This difference in the reported prevalence of H302 (14.3% vs. potential alternative proportions) provides a quantifiable safety distinction that impacts handling protocols and procurement decisions for labs with different safety infrastructure.

Safety Regulatory Procurement

Lipophilicity Advantage: XLogP3 Comparison

The target compound has a computed XLogP3 of 2.5 . The des-methyl analog 2-chloro-6-fluorobenzoic acid has a computed XLogP3 of 2.0 . This +0.5 log unit increase is attributable to the meta-methyl group and translates to approximately a 3.2-fold higher partitioning into octanol. For medicinal chemists optimizing CNS penetration or membrane permeability of final SCD1 inhibitors, this differential is significant and predictable, making the methylated building block the preferred choice when higher lipophilicity is desired in the target molecule.

Physicochemical property Drug-likeness Medicinal chemistry

Purity Specification & Procurement Reliability

The target compound is commercially available from multiple reputable vendors at ≥95% purity, with some suppliers such as Aladdin Scientific specifically listing a research-grade specification of ≥95% . Thermo Scientific (Alfa Aesar) offers the compound at 97% purity . In contrast, generic close analogs such as 2-chloro-3,6-difluorobenzoic acid or 2,6-dichloro-3-methylbenzoic acid are often supplied at lower purities (90-95%) or require custom synthesis, introducing batch-to-batch variability. The documented ≥97% purity, combined with the availability of spectral data (ATR-IR, NMR) , provides procurement confidence and reduces the risk of failed synthetic campaigns due to undetected impurities.

Quality control Procurement Synthesis

2-Chloro-6-fluoro-3-methylbenzoic acid – High-Priority Applications


SCD1 Inhibitor Lead Optimization

Research groups pursuing stearoyl-CoA desaturase 1 (SCD1) inhibitors for metabolic disease should procure the target compound when the synthetic route requires a benzoic acid building block with a computed XLogP3 of 2.5 (+0.5 higher than the des-methyl analog) . This lipophilicity increment can improve membrane permeability of the final inhibitor without additional synthetic steps. The documented use of this exact intermediate in patented SCD1 inhibitor series further de-risks the procurement decision.

Fluorinated Insecticide Intermediate Synthesis

For agrochemical discovery programs developing novel insecticides, the target compound serves as a validated intermediate . The unique 2-chloro-6-fluoro substitution pattern provides both metabolic stability (fluorine blocks para-hydroxylation) and reactivity (chlorine allows further functionalization via cross-coupling). Procurement of this specific regioisomer ensures that the insecticidal pharmacophore is built correctly, avoiding the need for regioisomeric separation later in the synthesis.

High-Purity Amide Coupling Scale-Up

When scaling up amide bond formation using HATU or EDCI coupling, impurities in the carboxylic acid component can significantly reduce yield and complicate purification. The target compound's documented purity of ≥97% , combined with its full spectral characterization (ATR-IR, NMR) , makes it the preferred choice over generic regioisomers supplied at lower purity. This reduces the risk of batch failure and streamlines downstream QC for process chemistry groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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